(2E)-2-({5-[(2,4-difluorophenoxy)methyl]furan-2-yl}methylidene)-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Overview
Description
The compound “(2E)-2-({5-[(2,4-difluorophenoxy)methyl]furan-2-yl}methylidene)-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the thiazolo[3,2-a]pyrimidine core, the introduction of the furan and phenyl groups, and the final carboxamide formation. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or nucleophiles. Reaction conditions such as solvent choice, temperature, and pH play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: As a potential drug candidate for treating diseases.
Industry: As a precursor for manufacturing advanced materials or chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to desired therapeutic effects. Detailed studies on the compound’s binding affinity, selectivity, and pharmacokinetics are essential for understanding its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other thiazolo[3,2-a]pyrimidine derivatives with different substituents on the furan, phenyl, or carboxamide groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity, biological activity, or physical properties compared to other similar compounds.
Properties
IUPAC Name |
(2E)-2-[[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25F2N3O5S/c1-17-6-4-5-7-24(17)36-30(38)28-19(3)35-32-37(29(28)26-12-8-18(2)41-26)31(39)27(43-32)15-21-10-11-22(42-21)16-40-25-13-9-20(33)14-23(25)34/h4-15,29H,16H2,1-3H3,(H,36,38)/b27-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPBUDMZYRVYAW-JFLMPSFJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(O4)C)C(=O)C(=CC5=CC=C(O5)COC6=C(C=C(C=C6)F)F)S3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(O4)C)C(=O)/C(=C\C5=CC=C(O5)COC6=C(C=C(C=C6)F)F)/S3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25F2N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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